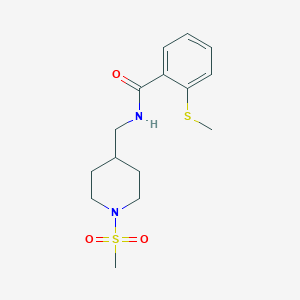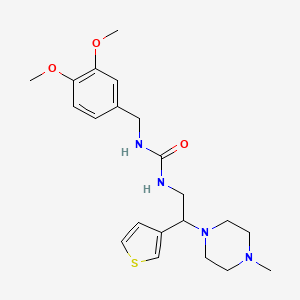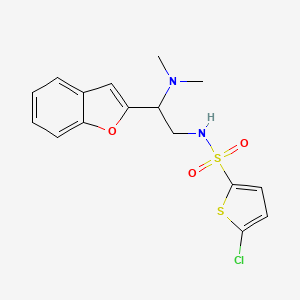
N4-Benzylquinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Bioactivity
N4-Benzylquinazoline-2,4-diamine derivatives have been synthesized and evaluated for their biological activities. For instance, a new series of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted compounds showed potent antiplatelet activity similar to aspirin, along with anti-inflammatory activity comparable to indomethacin, highlighting their potential as therapeutic agents (Brullo et al., 2012). Another study presented the synthesis of N9-substituted 2,4-diaminoquinazolines, revealing significant inhibition against pneumocystis carinii and toxoplasma gondii dihydrofolate reductase, suggesting their use in treating infections caused by these organisms (Gangjee et al., 2008).
Green Chemistry and Catalyst-Free Synthesis
Research into green chemistry approaches has led to the development of efficient methods for synthesizing benzylquinazolinone derivatives. A noteworthy study reported the synthesis of 3-benzylquinazolin-4(1H)-one derivatives under solvent-free and catalyst-free conditions, utilizing benzylamine. This method offers advantages such as short reaction times, mild conditions, and environmental friendliness, marking a significant step towards sustainable chemical synthesis (Wang et al., 2012).
Inhibition of Biological Targets
This compound derivatives have also been explored for their inhibitory effects on key biological targets. For instance, derivatives synthesized from 2-chloroquinoline-3-carbaldehydes were evaluated as potential human AKT1 inhibitors, a target relevant in cancer therapy. The study utilized docking analysis to identify compounds with significant inhibitory potency, providing a basis for further development of cancer therapeutics (Ghanei et al., 2016).
Safety and Hazards
N4-Benzylquinazoline-2,4-diamine has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
N4-Benzylquinazoline-2,4-diamine is primarily targeted towards bacterial strains. It has been synthesized and tested for antibacterial activity against five bacterial strains .
Mode of Action
The mode of action of this compound involves its interaction with these bacterial strains. The compound’s interaction with its targets results in a change in their normal functioning, leading to their inability to proliferate .
Result of Action
The molecular and cellular effects of this compound’s action result in antibacterial activity against the targeted bacterial strains. The compound has shown good activities with minimum inhibitory concentrations (MICs) against Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, temperature, pH, and the specific characteristics of the bacterial strains it targets .
Biochemical Analysis
Biochemical Properties
N4-Benzylquinazoline-2,4-diamine has been shown to have significant antibacterial activity against several bacterial strains
Cellular Effects
This compound has been found to exhibit antibacterial activity against Escherichia coli and Staphylococcus aureus
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-N-benzylquinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPGZFMVGYJPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258514-31-7 |
Source


|
| Record name | N4-benzylquinazoline-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2610145.png)
![1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2610149.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)





![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)

![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)


